molecular formula C7H5FO2 B3104402 5-Fluorobenzo[d][1,3]dioxole CAS No. 147900-49-0

5-Fluorobenzo[d][1,3]dioxole

Cat. No.: B3104402
CAS No.: 147900-49-0
M. Wt: 140.11 g/mol
InChI Key: GCPUMFAGCOLKAK-UHFFFAOYSA-N
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Description

Overview of the Significance of Fluorine Substitution in Aromatic Heterocycles

The introduction of fluorine into aromatic heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. rsc.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nist.gov Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in improving a drug's half-life. Furthermore, the strategic placement of fluorine can modulate a compound's lipophilicity, acidity (pKa), and conformational preferences, thereby improving its bioavailability, membrane permeability, and binding affinity to biological targets. tandfonline.com The incorporation of fluorine is a key strategy in the development of a significant portion of pharmaceuticals and agrochemicals, with estimates suggesting that 20-30% of pharmaceuticals and 30-40% of agrochemicals contain this halogen. rsc.org

Research Context and Importance of Benzo[d]benchchem.combenchchem.comdioxole Scaffolds

The benzo[d] dioxole, or methylenedioxyphenyl, scaffold is a structural motif present in a vast array of natural products and synthetic compounds with significant biological activities. clemson.eduworldresearchersassociations.com This bicyclic system is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. rsc.org Derivatives of benzo[d] dioxole have demonstrated a wide spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, and anticancer properties. worldresearchersassociations.comnih.govnumberanalytics.com Its rigid structure and potential for diverse substitution patterns make it an attractive starting point for scaffold hopping and the development of compounds with tailored biological activities. d-nb.info The benzo[d] dioxole moiety is a recognized "privileged structure" in drug design, capable of interacting with multiple biological targets. mdpi.com

Historical Development and Current Trends in 5-Fluorobenzo[d]benchchem.combenchchem.comdioxole Studies

The study of 5-Fluorobenzo[d] dioxole is situated at the confluence of organofluorine chemistry and research into bioactive heterocyclic scaffolds. The historical development of organofluorine chemistry began in the 19th century, gaining significant momentum in the early 20th century with the discovery of stable and inert fluorinated compounds for industrial use. numberanalytics.com Concurrently, the investigation of natural products containing the benzo[d] dioxole core, such as those found in sesame lignans, laid the groundwork for understanding the biological importance of this scaffold.

The synthesis and study of fluorinated benzo[d] dioxole derivatives represent a more recent trend, driven by the desire to combine the beneficial properties of both fluorine and the benzodioxole framework. nih.gov Current research trends indicate that 5-Fluorobenzo[d] dioxole and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medical imaging. For instance, fluorinated benzo[d] dioxole derivatives are key precursors in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful diagnostic imaging technique. nih.govresearchgate.net The development of efficient synthetic routes to these fluorinated building blocks is an active area of research, aiming to provide greater access to novel compounds for therapeutic and diagnostic applications.

A notable application of a fluorinated benzo[d] dioxole derivative is in the synthesis of a potential PET radiotracer for imaging α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net The synthesis involves the preparation of 6-fluorobenzo-1,3-dioxole-5-carbaldehyde as a key intermediate. nih.gov This highlights the role of fluorinated benzodioxoles as critical building blocks in the development of advanced diagnostic tools.

Chemical and Physical Properties

While detailed research findings on the parent compound 5-Fluorobenzo[d] dioxole are limited, data for closely related derivatives provide insight into the characteristics of this class of compounds. The following tables summarize key identification and spectroscopic data for relevant compounds.

Table 1: Compound Identification

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Fluorobenzo[d] dioxole147900-49-0C₇H₅FO₂140.11
6-Fluorobenzo[d] dioxole-5-carbaldehyde1550887-04-1C₈H₅FO₃168.12
N′-((6-Fluorobenzo-1,3-dioxole-5-yl)methylene)-4-methylbenzenesulfonohydrazideNot AvailableC₁₅H₁₃FN₂O₄S336.34

Table 2: Spectroscopic Data for 6-Fluorobenzo[d] dioxole-5-carbaldehyde

Type of SpectrumSolventChemical Shifts (δ ppm) and Coupling Constants (J Hz)
¹H NMR (400 MHz)CDCl₃10.12 (s, 1H, CHO), 7.16 (d, ⁴JHF = 5.6 Hz, 1H, C⁴H), 6.60 (d, ³JHF = 9.7 Hz, 1H, C⁷H), 6.04 (s, 2H, OCH₂O) nih.gov
¹³C NMRNot AvailableData not available in the reviewed sources.
¹⁹F NMRNot AvailableData not available in the reviewed sources.

Table 3: Spectroscopic Data for N′-((6-Fluorobenzo-1,3-dioxole-5-yl)methylene)-4-methylbenzenesulfonohydrazide

Type of SpectrumSolventChemical Shifts (δ ppm) and Coupling Constants (J Hz)
¹H NMR (400 MHz)DMSO-d₆11.44 (br s, NH), 7.97 (s, 1H), 7.76 (d, J = 8.0 Hz, 2H), 7.41 (d, J = 8.0 Hz, 2H), 7.05 (d, ⁴JHF = 6.0 Hz, 1H, C⁴H), 6.98 (d, ³JHF = 10.0 Hz, 1H, C⁷H), 6.10 (s, 2H, OCH₂O), 2.36 (s, 3H, CH₃) nih.gov

Synthesis of a Key Derivative

A documented synthetic route to a key fluorinated benzo[d] dioxole derivative, 6-fluorobenzo-1,3-dioxole-5-carbaldehyde, involves the reaction of 2-fluoro-4,5-dihydroxybenzaldehyde (B1605158) with dibromomethane (B42720) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110 °C. nih.gov This reaction proceeds via a Williamson ether synthesis-like mechanism to form the dioxole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPUMFAGCOLKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluorobenzo D 1 2 Dioxole and Its Derivatives

Establishment of the Benzo[d]Current time information in Bangalore, IN.benchchem.comdioxole Core with Fluorine Introduction

The introduction of a fluorine atom onto the benzodioxole scaffold can be achieved through several strategic approaches. These methods can be broadly categorized into direct fluorination of a pre-formed benzodioxole ring and the construction of the fluorinated benzodioxole ring from fluorinated precursors.

Direct Fluorination Approaches to Benzo[d]Current time information in Bangalore, IN.benchchem.comdioxoles

Direct fluorination of the benzodioxole ring system presents a formidable challenge due to the high reactivity of fluorinating agents and the potential for side reactions. However, specialized reagents and conditions have been developed to achieve this transformation. One notable method involves the use of electrophilic fluorinating agents. For instance, the reaction of 1,3-benzodioxole (B145889) with a suitable fluorinating agent can introduce a fluorine atom at the 5-position, though regioselectivity can be an issue.

Another approach involves the halogen-exchange reaction, where a pre-existing halogen on the benzodioxole ring is replaced by fluorine. This is often accomplished using sources of fluoride (B91410) ions, such as potassium fluoride (KF), sometimes in the presence of a catalyst like potassium hydrogen fluoride (KHF₂). For example, 2,2-dichloro-1,3-benzodioxole (B1313652) can be converted to 2,2-difluoro-1,3-benzodioxole (B44384) through this method.

A more recent development involves photoredox catalysis, which enables the C-H gem-difunctionalization of 1,3-benzodioxoles. rsc.orgresearchgate.net This method utilizes a photocatalyst, such as 4CzIPN, to facilitate the defluorinative coupling of 1,3-benzodioxoles with α-trifluoromethyl alkenes, leading to the formation of monofluorinated products. rsc.orgresearchgate.net

Cyclization Reactions for Fluorinated Benzodioxole Ring Formation

An alternative and often more controlled strategy involves the construction of the benzodioxole ring from a fluorinated precursor. This approach allows for precise placement of the fluorine atom on the aromatic ring prior to the formation of the dioxole moiety.

A common method starts with a fluorinated catechol derivative. For example, 2-fluoro-4,5-dihydroxybenzaldehyde (B1605158) can be reacted with dibromomethane (B42720) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) to yield 6-fluorobenzo-1,3-dioxole-5-carbaldehyde. nih.govmdpi.com This cyclization reaction forms the benzodioxole ring with the fluorine atom already in the desired position.

Another strategy involves the cyclization of sulfamate (B1201201) esters onto pendant alkenes, a reaction compatible with fluorinated arenes and 1,3-benzodioxoles. nih.gov This aza-Wacker type cyclization, catalyzed by palladium complexes, provides a route to nitrogen-containing heterocyclic systems fused to the benzodioxole core. nih.gov

Precursor Synthesis and Functionalization Strategies

Preparation of Halogenated and Nitro-Substituted Benzo[d]Current time information in Bangalore, IN.benchchem.comdioxoles

Halogenated and nitro-substituted benzodioxoles are valuable intermediates for further synthetic transformations. The nitration of 1,3-benzodioxole is a well-established electrophilic aromatic substitution reaction. Typically, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the nitronium ion (NO₂⁺), which then reacts with 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole. The nitro group can subsequently be reduced to an amino group, which serves as a handle for further functionalization.

Halogenation of the benzodioxole ring can also be achieved through electrophilic aromatic substitution. For example, bromination of 1,3-benzodioxole with molecular bromine can yield 5-bromobenzodioxole, although side reactions like dibromination can occur. mdma.ch Chlorination can be performed using reagents like phosphorus pentachloride and chlorine. google.com These halogenated derivatives are precursors for organometallic reagents or can undergo nucleophilic substitution reactions.

Introduction of Formyl and Other Key Functional Groups

The formyl group is a versatile functional group that can be introduced into the benzodioxole ring through various methods. The Vilsmeier-Haack reaction is a widely used method for formylating aromatic compounds, including benzodioxole derivatives. This reaction employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an iminium intermediate that acts as the electrophile.

Another approach involves the formylation of a lithiated benzodioxole species. For instance, 5-bromo-2,2-difluorobenzo-1,3-dioxole can be treated with butyllithium (B86547) to form the corresponding lithium compound, which is then reacted with dimethylformamide to yield 2,2-difluorobenzo-1,3-dioxole-5-carbaldehyde. google.comgoogle.com

The Duff reaction, using hexamethylenetetramine (HMTA) in trifluoroacetic acid, has also been explored for the formylation of benzodioxole, although the acidic conditions can be harsh on the dioxole ring. mdma.ch

Radiosynthetic Routes for Fluorine-18 (B77423) Labeled Benzo[d]Current time information in Bangalore, IN.benchchem.comdioxole Analogues

The development of positron emission tomography (PET) radiotracers requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into the target molecule. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods. nih.govmdpi.com

Several strategies have been developed for the radiosynthesis of ¹⁸F-labeled benzodioxole analogues. One approach involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. For example, the radiosynthesis of [¹⁸F]anle138b, a potential PET radiotracer for imaging α-synuclein aggregates, starts with the preparation of 6-[¹⁸F]fluoropiperonal (6-[¹⁸F]FP). nih.govdntb.gov.uaresearchgate.net This key intermediate can be synthesized from precursors like (piperonyl)(phenyl)iodonium bromide. nih.govresearchgate.net The obtained 6-[¹⁸F]FP is then used in subsequent reactions to build the final radiotracer. nih.govresearchgate.net

Another method for introducing ¹⁸F is through fluorodeboronation, where a boronic acid or ester precursor is reacted with [¹⁸F]fluoride. nih.gov This has been explored for the synthesis of 6-[¹⁸F]FP using precursors like 6-formylbenzo[d] Current time information in Bangalore, IN.dioxol-5-yl)boronic acid. nih.gov

The development of electrophilic fluorinating agents containing ¹⁸F, such as [¹⁸F]fluoro-benziodoxole, provides another avenue for the radiosynthesis of complex molecules. rsc.org These reagents can be used in reactions like electrophilic fluorocyclization to introduce the ¹⁸F label. rsc.org

The following table summarizes some of the key reactions and conditions used in the synthesis of fluorinated benzodioxole derivatives.

Reaction TypeStarting MaterialReagents and ConditionsProductReference(s)
Cyclization2-fluoro-4,5-dihydroxybenzaldehydeDibromomethane, K₂CO₃, DMF, 110°C6-fluorobenzo-1,3-dioxole-5-carbaldehyde nih.govmdpi.com
Nitration1,3-benzodioxoleHNO₃, H₂SO₄5-nitro-1,3-benzodioxole
Formylation (Vilsmeier-Haack)1,3-benzodioxoleDMF, POCl₃, 0-50°C1,3-benzodioxole-4-carbaldehyde
Formylation (Lithiation)5-bromo-2,2-difluorobenzo-1,3-dioxolen-BuLi, then DMF2,2-difluorobenzo-1,3-dioxole-5-carbaldehyde google.comgoogle.com
Radiosynthesis (Nucleophilic Substitution)(piperonyl)(phenyl)iodonium bromide[¹⁸F]F⁻6-[¹⁸F]fluoropiperonal nih.govresearchgate.net

[¹⁸F]Fluoride Ion Reactions with Diaryliodonium Salts

A significant challenge in the synthesis of [¹⁸F]fluoroarenes is the formation of the aromatic C–¹⁸F bond, especially on electron-rich rings like the benzo[d] mdpi.comnih.govdioxole system. nih.gov Traditional nucleophilic aromatic substitution (SₙAr) reactions are often inefficient for such substrates. nih.gov Reactions involving diaryliodonium salts have emerged as a powerful alternative, enabling the direct incorporation of the [¹⁸F]fluoride ion into both electron-rich and electron-deficient aromatic rings. nih.govnih.gov

This method utilizes a diaryliodonium salt precursor, where one aryl group is the target benzodioxole ring and the other is a non-target, often more electron-rich, aryl group (e.g., phenyl, anisyl, or thienyl). nih.govrsc.org The [¹⁸F]fluoride ion attacks the iodonium (B1229267) salt, leading to the formation of the desired [¹⁸F]fluoroarene and an iodoarene byproduct. nih.gov The regioselectivity of the fluoride attack is influenced by both electronic effects and the steric hindrance of ortho-substituents, with steric factors often being dominant. rsc.org

A key example is the synthesis of 6-[¹⁸F]fluoropiperonal (6-[¹⁸F]FP), a derivative of 5-fluorobenzo[d] mdpi.comnih.govdioxole. For this synthesis, (piperonyl)(phenyl)iodonium bromide has been employed as the labeling precursor. mdpi.comnih.govresearchgate.net The reaction with no-carrier-added (NCA) [¹⁸F]fluoride, typically activated by a potassium-Kryptofix 2.2.2 (K₂₂₂) complex, effectively introduces the ¹⁸F-label onto the benzodioxole ring. mdpi.comnih.gov This approach is advantageous for producing radiotracers with the high molar activity required for sensitive PET imaging applications. nih.govnih.gov

Table 1: Diaryliodonium Salt Precursors for Radiofluorination

Precursor Target Molecule Key Features Reference
(Piperonyl)(phenyl)iodonium bromide 6-[¹⁸F]Fluoropiperonal Enables ¹⁸F-labeling of an electron-rich aromatic ring. mdpi.com
Functionalized Diaryliodonium Salts Functionalized [¹⁸F]Fluoroarenes Allows for single-step synthesis of synthons like fluorobenzaldehydes and fluorobenzoic acid esters. nih.gov

One-Pot Radiosynthesis Strategies for Complex Fluorinated Ligands

Efficiency and speed are paramount in radiosynthesis due to the short half-life of fluorine-18 (approximately 109.7 minutes). mdpi.comresearchgate.net One-pot synthesis strategies, which involve multiple reaction steps in a single vessel without the isolation of intermediates, are highly desirable as they reduce synthesis time, minimize handling of radioactive materials, and are well-suited for automation. mdpi.comnih.gov

A notable application of this strategy is the synthesis of [¹⁸F]anle138b, a potential PET radiotracer for imaging α-synuclein aggregates, which are implicated in Parkinson's disease. mdpi.comnih.govresearchgate.net This complex ligand features a 6-[¹⁸F]fluorobenzo[d] mdpi.comnih.govdioxol-5-yl core. The synthesis is a three-step, one-pot procedure: mdpi.comresearchgate.net

Radiofluorination: 6-[¹⁸F]Fluoropiperonal (6-[¹⁸F]FP) is first synthesized from its diaryliodonium salt precursor as described previously.

Condensation: The crude 6-[¹⁸F]FP is directly reacted with tosylhydrazide to form an intermediate tosylhydrazone.

Cycloaddition: The intermediate undergoes a 1,3-cycloaddition with 3′-bromophenylacetylene to yield the final product, [¹⁸F]anle138b.

This entire sequence is completed within approximately 105 minutes, achieving a radiochemical yield (RCY) of around 15% without any intermediate purification steps. mdpi.comnih.govresearchgate.net Such one-pot methods are crucial for the preclinical and clinical production of complex PET radiotracers. mdpi.com

Table 2: One-Pot Radiosynthesis of [¹⁸F]anle138b

Step Reaction Conditions Reference
1 [¹⁸F]Fluorination of (piperonyl)(phenyl)iodonium salt [¹⁸F]F⁻/K₂₂₂/K₂CO₃, heated mdpi.com
2 Condensation Addition of tosylhydrazide in MeOH, heated mdpi.com
3 1,3-Cycloaddition Addition of 3′-bromophenylacetylene and Bu₄NOH, heated mdpi.com

Enantioselective Synthesis and Chiral Auxiliaries in Fluorobenzodioxole Chemistry

The synthesis of specific enantiomers of drug candidates is crucial, as different enantiomers can exhibit vastly different biological activities. iisc.ac.intcichemicals.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. iisc.ac.in One powerful strategy to achieve this is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the direct asymmetric synthesis of 5-fluorobenzo[d] mdpi.comnih.govdioxole derivatives are not extensively documented, the principles can be applied. Common chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, are widely used to control the stereochemistry of alkylation, aldol, and cycloaddition reactions. wikipedia.orgnumberanalytics.comrsc.org

Furthermore, asymmetric fluorination reactions using chiral catalysts represent an alternative approach. For example, fluorination-initiated asymmetric cyclization reactions have been developed to synthesize fluorine-bearing heterocycles like dihydroquinazolones and benzooxazinones with high enantioselectivity. nih.govresearchgate.net These reactions often employ chiral phase-transfer catalysts to control the facial selectivity of the fluorine addition. nih.gov This type of methodology could potentially be adapted to create chiral fluorinated benzodioxole derivatives.

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type of Reaction Controlled Key Features Reference
Oxazolidinones (Evans') Aldol reactions, Alkylations Forms a rigid chelated transition state with a Lewis acid, directing electrophilic attack. wikipedia.orgrsc.org
Camphorsultam (Oppolzer's) Alkylations, Cycloadditions Provides high stereochemical control due to the steric bulk of the sultam ring. numberanalytics.com
Pseudoephedrine Alkylation Forms a stable enolate that directs alkylation, and the auxiliary is easily cleaved. wikipedia.org

Chemical Transformations and Reactivity of 5 Fluorobenzo D 1 2 Dioxole Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. For derivatives of 5-fluorobenzo[d] worldresearchersassociations.comdioxole, these reactions are instrumental in introducing a wide range of functional groups.

Suzuki-Miyaura Coupling in the Functionalization of Fluorobenzodioxoles

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. wikipedia.org In the context of 5-fluorobenzo[d] worldresearchersassociations.comdioxole, a bromo-substituted derivative such as 6-bromo-5-fluorobenzo[d] worldresearchersassociations.comdioxole serves as an ideal substrate for this transformation. The reaction facilitates the formation of a new carbon-carbon bond at the 6-position, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Research on related benzodioxole systems has demonstrated the efficacy of this approach. For instance, the Suzuki-Miyaura coupling of (6-bromobenzo[d] worldresearchersassociations.comdioxol-5-yl)methanol derivatives with various arylboronic acids has been successfully achieved using a PdCl2(PPh3)2 catalyst in the presence of a base like K2CO3. worldresearchersassociations.comresearchgate.net These reactions typically proceed in good yields, highlighting the robustness of the Suzuki-Miyaura coupling for functionalizing the benzodioxole core. worldresearchersassociations.comresearchgate.net The presence of the fluorine atom in 5-fluorobenzodioxole derivatives is not expected to impede the reaction and may even influence the electronic properties of the resulting biaryl systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromobenzodioxole Derivatives

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPdCl2(PPh3)2 (5)K2CO3Dioxane/H2O9085 researchgate.net
24-Methoxyphenylboronic acidPd(PPh3)4 (3)Na2CO3Toluene (B28343)/EtOH/H2O10078 worldresearchersassociations.com
3Thiophen-2-ylboronic acidPd(dppf)Cl2 (4)CsFDME8092 chemistryviews.org

This table presents generalized conditions based on studies of similar benzodioxole structures.

Other Metal-Catalyzed Coupling Approaches

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are pivotal in diversifying the functionalization of the 5-fluorobenzodioxole ring.

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further transformations, including click chemistry. This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. numberanalytics.comnumberanalytics.com A 6-bromo-5-fluorobenzo[d] worldresearchersassociations.comdioxole derivative would be a suitable substrate for Sonogashira coupling, allowing for the synthesis of alkynyl-substituted fluorobenzodioxoles. The reaction is generally carried out under mild conditions and tolerates a wide variety of functional groups. nrochemistry.comwikidoc.org

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals. sigmaaldrich.comnih.gov This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. nrochemistry.com For 6-bromo-5-fluorobenzo[d] worldresearchersassociations.comdioxole, this reaction would provide access to a range of N-arylated amines, amides, and other nitrogen-containing heterocycles. The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. tcichemicals.com

Nucleophilic and Electrophilic Substitution Reactions on the Fluorobenzodioxole Ring

The electronic nature of the 5-fluorobenzo[d] worldresearchersassociations.comdioxole ring, influenced by the electron-donating dioxole oxygens and the electron-withdrawing fluorine atom, governs its reactivity in substitution reactions.

Directed Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uni-muenchen.debaranlab.orgorganic-chemistry.org This approach utilizes a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In 5-fluorobenzo[d] worldresearchersassociations.comdioxole, both the fluorine atom and the dioxole oxygens can act as directing groups. The methoxy (B1213986) groups in related systems are known to be effective DMGs. harvard.edu It is plausible that the dioxole oxygens, in conjunction with the fluorine, could direct metalation to the C-4 or C-6 positions, which can then be trapped with various electrophiles to introduce new functional groups with high regioselectivity.

Reactions with Nitro-Substituted Fluorobenzodioxoles

The introduction of a nitro group onto the 5-fluorobenzodioxole ring significantly alters its reactivity, particularly towards nucleophilic substitution. The synthesis of 5-fluoro-6-nitrobenzo[d] worldresearchersassociations.comdioxole can be achieved through the nitration of 5-fluorobenzo[d] worldresearchersassociations.comdioxole using a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.com The regioselectivity of this nitration is directed by the existing substituents. libretexts.orgsciepub.com

The resulting 5-fluoro-6-nitrobenzo[d] worldresearchersassociations.comdioxole is a versatile intermediate. The nitro group is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic aromatic substitution (SNA_r) . numberanalytics.comlibretexts.orglibretexts.org The fluorine atom at the 5-position can be displaced by various nucleophiles. This reactivity is enhanced by the presence of the para-nitro group, which stabilizes the intermediate Meisenheimer complex. nih.gov

Furthermore, the nitro group itself can be readily reduced to an amino group using standard reducing agents such as SnCl2 or catalytic hydrogenation (e.g., H2, Pd/C). harvard.edu This provides a pathway to 6-amino-5-fluorobenzo[d] worldresearchersassociations.comdioxole derivatives, which are valuable precursors for the synthesis of a wide range of compounds, including heterocycles and other biologically active molecules.

Table 2: Key Reactions of 5-Fluoro-6-nitrobenzo[d] worldresearchersassociations.comdioxole

Reaction TypeReagents and ConditionsProductReference
Nucleophilic Substitution of FluorineNu- (e.g., R2NH, RSNa), DMF, heat5-substituted-6-nitrobenzo[d] worldresearchersassociations.comdioxole
Reduction of Nitro GroupSnCl2·2H2O, Ethanol, reflux6-Amino-5-fluorobenzo[d] worldresearchersassociations.comdioxole
Reduction of Nitro GroupH2, Pd/C, Ethanol6-Amino-5-fluorobenzo[d] worldresearchersassociations.comdioxole

Rearrangement Reactions and Cycloadditions

Rearrangement and cycloaddition reactions offer pathways to more complex and structurally diverse molecules from 5-fluorobenzo[d] worldresearchersassociations.comdioxole derivatives.

The Claisen rearrangement is a worldresearchersassociations.comworldresearchersassociations.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orglibretexts.orglibretexts.org An allyl ether of a hydroxylated 5-fluorobenzodioxole derivative, upon heating, could undergo a Claisen rearrangement to introduce an allyl group onto the aromatic ring, typically at the ortho position to the oxygen. organic-chemistry.orgredalyc.org This reaction provides a means to form a new carbon-carbon bond and introduce an alkenyl side chain, which can be further functionalized.

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. wikipedia.orgnih.govorganic-chemistry.org By introducing a suitable 1,3-dipole or dipolarophile onto the 5-fluorobenzodioxole scaffold, a variety of heterocyclic systems can be synthesized. For example, a derivative of 5-fluorobenzodioxole bearing an azide (B81097) group can react with an alkyne in a Huisgen 1,3-dipolar cycloaddition to form a triazole ring. worldresearchersassociations.comresearchgate.net This "click chemistry" approach is highly efficient and has found broad application in drug discovery and materials science. Similarly, nitrile oxides generated from aldoximes can react with alkenes to form isoxazolines. arkat-usa.org

Vinyl Cyclopropane Rearrangements in Fluorinated Systems

Derivatization of Side Chains and Exocyclic Groups of Fluorobenzodioxoles

The functionalization of side chains and exocyclic groups attached to the 5-fluorobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxole core is a critical strategy for synthesizing diverse and complex molecules. The fluorine atom's electronic properties can influence the reactivity of these appended groups.

A common approach begins with a halogenated derivative, such as 5-bromo-4-fluorobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxole. The bromine atom serves as a versatile handle for introducing a wide variety of side chains via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, is a powerful method for forming carbon-carbon bonds by reacting the bromo-derivative with various organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst. nih.govuzh.ch This allows for the introduction of alkyl, alkenyl, aryl, and heteroaryl side chains.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

Aryl Halide Boronic Acid/Ester Catalyst/Base Product
5-Bromo-4-fluorobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxole R-B(OH)₂ Pd(PPh₃)₄ / Na₂CO₃ 5-R-4-fluorobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxole

This represents a general transformation based on established Suzuki-Miyaura protocols. nih.govuzh.ch

Another key intermediate for derivatization is an aldehyde, such as 6-fluorobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxole-5-carbaldehyde. mdpi.com The aldehyde functional group is highly versatile and can undergo a plethora of chemical transformations:

Reduction to form a primary alcohol ((6-fluoro-benzo Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-methanol).

Oxidation to yield a carboxylic acid.

Condensation with amines or hydrazines to form imines or hydrazones, respectively. A documented example is the reaction with p-toluenesulfonyl hydrazide. mdpi.com

Homologation to alkynes via reactions like the Ohira-Bestmann reaction. researchgate.netorgsyn.org

Furthermore, exocyclic functional groups can be introduced and modified. For example, the reduction of the aforementioned aldehyde yields (7-fluoro-benzo Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-methanol. This alcohol can be converted into a more reactive chloromethyl group (6-chloromethyl-4-fluoro-benzo Current time information in Bangalore, IN.researchgate.netdioxole) using reagents like thionyl chloride. google.com This benzylic halide is an excellent electrophile for nucleophilic substitution reactions, enabling the attachment of a wide range of side chains through O-, N-, S-, or C-nucleophiles.

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Analysis (¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental NMR data for 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole is not widely published, data for the structurally similar compound, 6-fluorobenzo-1,3-dioxole-5-carbaldehyde , offers significant insight into the expected spectral features. mdpi.com In this analogue, the fluorine atom is adjacent to an aldehyde group, which influences the electronic environment and, consequently, the chemical shifts.

¹H NMR analysis of the analogue reveals distinct signals for each proton. The protons on the dioxole ring (OCH₂O) typically appear as a singlet. mdpi.com The aromatic protons show characteristic splitting patterns (doublets) due to coupling with the adjacent fluorine atom (³JHF and 4JHF). mdpi.com For 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole, one would expect three distinct aromatic proton signals and the characteristic singlet for the two methylenedioxy protons. The fluorine atom's position would influence the chemical shifts and coupling constants of the nearby aromatic protons.

¹³C NMR provides information on each unique carbon atom in the molecule. In the analogue, the carbon bearing the fluorine atom (C-F) exhibits a large coupling constant (¹JCF), a hallmark of direct C-F bonds. mdpi.com Other carbons also show smaller couplings to fluorine. The spectrum for 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole would be expected to show seven distinct carbon signals, including the methylenedioxy carbon, five aromatic carbons (one of which is directly bonded to fluorine), and the carbon of the dioxole bridge.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. acs.org For 6-fluorobenzo-1,3-dioxole-5-carbaldehyde, a single resonance is observed, with its chemical shift providing information about the electronic environment of the fluorine atom. mdpi.com A similar single resonance would be expected for 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole, though its precise chemical shift would differ due to the absence of the adjacent electron-withdrawing aldehyde group.

Table 1: NMR Spectroscopic Data for the Analogue 6-Fluorobenzo-1,3-dioxole-5-carbaldehyde mdpi.com Data recorded in CDCl₃. Chemical shifts (δ) in ppm, coupling constants (J) in Hz.

NucleusChemical Shift (δ)Multiplicity / Coupling Constant (J)Assignment
¹H NMR 10.12sCHO
7.16d, ⁴JHF = 5.6 HzC⁴H
6.60d, ³JHF = 9.7 HzC⁷H
6.04sOCH₂O
¹³C NMR 185.48d, ³JCF = 8.5 HzCHO
162.60d, ¹JCF = 254.0 HzC⁶
154.09d, JCF = 14.8 HzC⁵
144.87sC³ᵃ or C⁷ᵃ
117.87d, JCF = 9.0 HzC⁴
104.94d, JCF = 3.0 HzC⁷
102.97sOCH₂O
¹⁹F NMR -126.1sC⁶-F

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of a precise molecular formula, a critical step in compound identification.

For 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole, with a molecular formula of C₇H₅FO₂, the theoretical exact mass can be calculated. This experimental value, when obtained via HRMS, would serve as definitive proof of the compound's elemental composition. The analysis of complex derivatives often includes HRMS data to confirm their structures. nih.govtandfonline.com

In addition to the molecular ion peak, mass spectrometry provides information on the molecule's fragmentation pattern, which offers clues about its structure. For 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole, characteristic fragmentation would likely involve the stable benzodioxole core and could include the loss of small, stable neutral molecules.

Table 2: Theoretical HRMS Data for 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole

FormulaIonCalculated m/z
C₇H₅FO₂[M]⁺140.0274
C₇H₅FO₂[M+H]⁺141.0352
C₇H₅FO₂[M+Na]⁺163.0171

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.

For 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole, the FT-IR and Raman spectra would be expected to show several key absorption bands. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Strong absorptions from the dioxole ether linkages, usually found in the 1000-1300 cm⁻¹ range. The symmetric and asymmetric stretches of the O-C-O group are particularly characteristic. worldresearchersassociations.com

C-F stretching: A strong absorption in the 1000-1400 cm⁻¹ region, though its exact position can vary based on the aromatic environment.

These techniques provide a molecular fingerprint that is unique to the compound, confirming the presence of the core benzodioxole and fluoro-aromatic structures.

Table 3: Predicted Characteristic Vibrational Frequencies for 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)
C-H StretchAromatic C-H3000 - 3100
C=C StretchAromatic Ring1450 - 1600
C-O-C Asymmetric StretchDioxole Ring1220 - 1280
C-F StretchAromatic C-F1100 - 1250
C-O-C Symmetric StretchDioxole Ring1020 - 1080

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates how molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding and π-stacking.

Currently, there are no publicly available crystal structures for 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole in crystallographic databases. Should a suitable single crystal be grown, X-ray analysis would confirm the planarity of the benzodioxole ring system and provide the precise bond lengths of the C-F, C-O, and C-C bonds. This data is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques used.

HPLC is highly versatile for the analysis of a wide range of organic compounds. For a molecule of moderate polarity like 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole, a reverse-phase HPLC method would be suitable. sielc.com This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time under specific conditions serves as an identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

GC-MS is ideal for the analysis of volatile and thermally stable compounds. 5-Fluorobenzo[d] chemicalbook.comrsc.orgdioxole is expected to be amenable to this technique. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a long capillary column. nih.gov The separated components then enter a mass spectrometer, which provides a mass spectrum for each component. This combination of chromatographic separation (providing a retention time) and mass spectrometric detection (providing a molecular fingerprint) is a powerful tool for both qualitative identification and quantitative analysis. nih.gov

Computational and Theoretical Chemistry Studies of 5 Fluorobenzo D 1 2 Dioxole Systems

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and reactivity of molecules like 5-Fluorobenzo[d] journament.commdpi.comdioxole. wikipedia.orgscispace.comnih.gov DFT, in particular, is a popular quantum mechanical modeling method for examining the ground state electronic structure of many-body systems, including atoms and molecules. wikipedia.org These calculations focus on the electron density distribution rather than the complex many-electron wave function, offering a balance between accuracy and computational cost. scispace.com

For derivatives of 1,3-benzodioxole (B145889), quantum chemical calculations are employed to understand the relationship between their molecular structure and properties. journament.com Key parameters derived from these calculations include:

E_HOMO (Highest Occupied Molecular Orbital Energy): Indicates the molecule's electron-donating ability.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's electron-accepting ability.

Energy Gap (ΔE_g): The difference between E_LUMO and E_HOMO, which is a measure of molecular stability and reactivity. journament.com

Mulliken Charges: Describes the partial atomic charges within the molecule, highlighting electrostatic interactions. journament.com

The introduction of a fluorine atom to the benzodioxole ring, as in 5-Fluorobenzo[d] journament.commdpi.comdioxole, significantly modulates its electronic properties due to fluorine's high electronegativity. This modification can enhance metabolic stability and influence the molecule's reactivity in chemical transformations. DFT studies are instrumental in quantifying these electronic effects and predicting how the molecule will interact with other chemical species. mdpi.com

Table 1: Key Quantum Chemical Parameters for Benzodioxole Derivatives

ParameterDescriptionSignificance
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating tendency.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting tendency.
Energy Gap (ΔE_g) Difference between E_LUMO and E_HOMORelates to molecular stability and reactivity. journament.com
Dipole Moment (μ) Measure of the net molecular polarityInfluences intermolecular interactions. journament.com
Mulliken Charges Partial charges on individual atomsReveals sites for electrostatic interactions. journament.com

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govcopernicus.org These simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules like 5-Fluorobenzo[d] journament.commdpi.comdioxole. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the accessible conformations and the transitions between them.

Conformational analysis of fluorinated molecules is particularly important as the introduction of fluorine can significantly influence the preferred three-dimensional structure. mdpi.com For instance, in related fluorinated systems, DFT studies have been used to examine the influence of fluorination on molecular conformation, revealing preferences for either extended or bent geometries depending on the stereochemistry of the fluorine atoms. mdpi.com While a full exploration of the conformational space can be computationally demanding due to the presence of multiple rotatable bonds, targeted studies on key dihedral angles can provide crucial information. mdpi.com

For the 5-Fluorobenzo[d] journament.commdpi.comdioxole system, the benzodioxole ring itself is largely planar. However, the substituents on the ring can adopt different orientations. MD simulations can help to understand the rotational freedom of these substituents and the energetic barriers between different conformations. This information is critical for understanding how the molecule might bind to a biological target or participate in a chemical reaction.

Modeling of Reaction Mechanisms and Transition State Energies

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving 5-Fluorobenzo[d] journament.commdpi.comdioxole and its derivatives. By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of intermediates and transition states. e3s-conferences.org The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. acs.org

Determining the energy of the transition state (activation energy) is key to predicting the rate of a reaction. e3s-conferences.org Computational methods like DFT can provide accurate estimates of these energies, helping to explain observed reaction outcomes and to design more efficient synthetic routes. e3s-conferences.org For example, in the synthesis of complex molecules containing benzodioxole moieties, transition state modeling has been used to optimize reaction conditions and improve yields by identifying and favoring lower energy reaction pathways. e3s-conferences.org

The presence of the fluorine atom in 5-Fluorobenzo[d] journament.commdpi.comdioxole can influence reaction mechanisms by altering the electron distribution in the aromatic ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. Computational studies can model these electronic effects and predict their impact on the transition state energies for various reactions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and verification. schrodinger.comrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and the prediction of NMR chemical shifts is a significant area of computational research. faccts.denih.gov

For fluorinated compounds like 5-Fluorobenzo[d] journament.commdpi.comdioxole, ¹⁹F NMR is a particularly sensitive and informative technique. biophysics.org The chemical shift of a ¹⁹F nucleus is highly dependent on its local electronic environment. biophysics.org Computational methods, often employing DFT with the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus in a molecule. faccts.demdpi.com These shielding tensors are then converted into chemical shifts by referencing them against a standard compound. aps.org

The accuracy of predicted NMR chemical shifts depends on the level of theory and basis set used in the calculation. mdpi.comnih.gov Studies have shown that with appropriate scaling factors, DFT calculations can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often within a few parts per million (ppm) of experimental values. nih.gov This predictive power is crucial for assigning specific fluorine resonances in multifluorinated molecules and for confirming structural assignments. nih.gov Similar computational approaches are also used to predict ¹H and ¹³C NMR spectra. mdpi.com

Table 2: Computational Prediction of NMR Chemical Shifts

NucleusComputational MethodKey ConsiderationsApplication
¹⁹F DFT (GIAO)Level of theory, basis set, solvent effects, reference standard. mdpi.comnih.govresearchgate.netAssignment of resonances in multifluorinated compounds, structural verification. nih.gov
¹H DFT (GIAO)Conformational averaging, solvent effects. nih.govmdpi.comStructural elucidation, assignment of experimental signals. schrodinger.com
¹³C DFT (GIAO)Accuracy can be lower than for ¹H, but still valuable. mdpi.comchemrxiv.orgComplementary data for structural determination. chemrxiv.org

In Silico Approaches to Elucidating Structure-Reactivity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. journament.commdpi.com These models are built by correlating calculated molecular descriptors with experimental data.

For benzodioxole derivatives, QSAR studies have been employed to understand how variations in their structure affect their biological activities. nih.govnih.gov The molecular descriptors used in these studies are often derived from computational chemistry calculations and can include:

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, which describe the electronic characteristics of the molecule. journament.com

Topological descriptors: Which are based on the two-dimensional representation of the molecule and describe its size, shape, and branching.

Quantum chemical descriptors: Which provide a more detailed description of the molecule's electronic and geometric properties. journament.com

In the context of 5-Fluorobenzo[d] journament.commdpi.comdioxole, these in silico approaches can be used to predict the reactivity of new derivatives or to design molecules with enhanced properties. For example, by understanding the relationship between the position of the fluorine substituent and a particular chemical reactivity, researchers can rationally design new compounds with desired characteristics. These models are particularly valuable in the early stages of research for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov A study on the radiosynthesis of a derivative, [¹⁸F]anle138b, highlights the practical application of understanding the reactivity of the fluorinated benzodioxole core for creating new molecules. mdpi.com

Synthetic Applications of 5 Fluorobenzo D 1 2 Dioxole As a Molecular Building Block

Design and Synthesis of Complex Organic Molecules Incorporating Fluorinated Benzo[d]benchchem.combenchchem.comdioxole Moieties

The 5-Fluorobenzo[d] dioxole moiety is integral to the synthesis of advanced organic molecules. Its presence can enhance metabolic stability and modify the electronic characteristics of the final compound. A notable example is its use in constructing inhibitors of α-synuclein and prion protein oligomerization, which are implicated in neurodegenerative diseases. researchgate.netnih.gov The synthesis often involves multi-step sequences where the fluorinated benzodioxole core is introduced and subsequently elaborated. researchgate.netmdpi.com

For instance, derivatives of 5-Fluorobenzo[d] dioxole are used to create complex heterocyclic systems. One synthetic route involves the nitration of 5-fluoro-1,3-benzodioxole to produce 5-Fluoro-6-nitrobenzo[d] dioxole. This intermediate can then undergo various reactions, such as reduction of the nitro group to an amine, to allow for the construction of more complex structures. Another application is in the synthesis of peptidomimetics, where the fluorinated benzodioxole unit is incorporated to explore its effect on biological activity.

The synthesis of these complex molecules often requires careful planning and execution of reactions. For example, the creation of 1,3-dienes from aliphatic acids at a late stage of synthesis is a strategy employed to build complex molecules containing these labile motifs. nih.gov Similarly, the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols from commercial precursors provides a set of bench compounds for developing a series of fluorine-containing derivatives to study structure-property relationships. mdpi.com

Role as Key Intermediates in Multi-Step Chemical Syntheses

5-Fluorobenzo[d] dioxole and its derivatives are crucial intermediates in various multi-step synthetic pathways. They serve as foundational structures that are modified through a sequence of reactions to yield the target molecule. biosynth.com

The versatility of 5-Fluorobenzo[d] dioxole as an intermediate is also evident in its use for creating deuterated analogs for metabolic studies. google.comgoogle.com The general principles of organic synthesis, where functional groups are interconverted in multiple steps, are well-illustrated by the use of this compound. masterorganicchemistry.com

Development of Radiopharmaceutical Precursors for Molecular Imaging

The development of radiopharmaceuticals for Positron Emission Tomography (PET) is a key area where 5-Fluorobenzo[d] dioxole derivatives are employed. researchgate.netnih.govmdpi.com PET imaging is a powerful non-invasive technique for diagnosing and monitoring diseases like cancer and neurodegenerative disorders. nih.gov The favorable properties of the fluorine-18 (B77423) (¹⁸F) isotope, such as its half-life and decay characteristics, make it a preferred choice for radiolabeling. researchgate.netnih.govnih.gov

A prominent example is the synthesis of [¹⁸F]anle138b, a potential PET radiotracer for imaging α-synuclein aggregates, which are hallmarks of Parkinson's disease. researchgate.netnih.govmdpi.com The synthesis involves the preparation of a precursor molecule containing the 5-fluorobenzodioxole scaffold, which is then radiolabeled with ¹⁸F. researchgate.net Specifically, a multi-step labeling strategy for [¹⁸F]anle138b, which is 5-(3-bromophenyl)-3-(6-[¹⁸F]fluorobenzo[d] dioxol-5-yl)-1H-pyrazole, has been developed. nih.govmdpi.com This involves the initial introduction of the ¹⁸F label into a simple, reactive substrate, which is then used in subsequent steps to build the final complex radiotracer. mdpi.com

The development of such radiotracers often involves the synthesis of various precursors to optimize the radiolabeling process. aobious.com The goal is to achieve high radiochemical yield and purity, which is crucial for the successful application of the radiotracer in PET imaging. bohrium.com

Scaffold Derivatization for Exploring Chemical Space

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. emolecules.combiosolveit.de Exploring this space is a fundamental aspect of drug discovery and materials science, aiming to identify novel compounds with desired properties. mpg.de The 5-Fluorobenzo[d] dioxole scaffold provides a versatile platform for this exploration through derivatization. mdpi.com

By systematically modifying the substituents on the benzodioxole ring, chemists can generate libraries of related compounds. ekb.eg This allows for the investigation of structure-activity relationships (SAR), where the effect of different chemical modifications on the biological activity or physical properties of the molecule is studied. biosolveit.de For example, the synthesis of a series of fluorinated (benzo[d]imidazol-2-yl)methanols allows for a systematic study of how the number and position of fluorine atoms affect intermolecular interactions and crystal packing. mdpi.com

This approach of scaffold derivatization is a powerful tool in lead optimization during drug development. By making small, targeted changes to a lead compound containing the 5-fluorobenzodioxole scaffold, researchers can fine-tune its properties to improve efficacy and reduce side effects. nih.gov The ultimate goal is to navigate the vast chemical space to discover new and potent molecules for various applications. mpg.de

Structure Activity Relationship Sar Investigations of Benzo D 1 2 Dioxole Derivatives in Chemical Design

Influence of Fluorine Atom Position and Electronic Effects on Molecular Interactions and Reactivity

In the context of halobenzenes, the inductive effect generally outweighs the resonance effect, leading to a deactivation of the aromatic ring towards electrophilic substitution compared to benzene (B151609). stackexchange.com However, among halogens, fluorine's 2p orbitals overlap effectively with the carbon 2p orbitals of the benzene ring, resulting in a more significant resonance contribution compared to chlorine or bromine. stackexchange.com This interplay means that while fluorobenzene (B45895) is less reactive than benzene, it is more reactive towards electrophilic aromatic substitution than chlorobenzene. stackexchange.com This principle suggests that the fluorine atom in 5-fluorobenzo[d] Current time information in Bangalore, IN.dioxole modulates the electron density of the aromatic ring, influencing how it interacts with electrophiles and nucleophiles.

The presence of fluorine can also introduce new, specific molecular interactions. The carbon-fluorine (C-F) bond is highly polarized, creating a local dipole moment. While not a strong hydrogen bond acceptor, the fluorine atom can participate in weak hydrogen bonds and other dipole-dipole interactions, which can be crucial for molecular recognition and binding affinity in a biological or catalytic context. researchgate.net Selective aromatic fluorination has been shown to increase a molecule's affinity for macromolecular targets through these non-covalent interactions, with cumulative effects of C-F dipolar interactions contributing to binding energy. researchgate.net Furthermore, the introduction of fluorine can affect properties like surface tension, thermal stability, and solubility, all of which are critical in chemical design. nih.gov

Impact of Benzo[d]Current time information in Bangalore, IN.benchchem.comdioxole Scaffold Modifications on Structural Interactions

Modifications to the core benzo[d] Current time information in Bangalore, IN.dioxole scaffold, including the strategic placement of fluorine atoms, are a key strategy in chemical design to enhance structural interactions. The benzodioxole moiety itself is a versatile scaffold, and its unique electronic and steric characteristics can be fine-tuned. The fusion of the dioxole ring to the benzene ring creates a largely planar structure that can participate in various non-covalent interactions, such as π-stacking.

Studies on related natural alkaloids have shown that the presence of a benzo[d] Current time information in Bangalore, IN.dioxole ring, as opposed to two separate methoxy (B1213986) groups, promotes stronger interactions with biological targets like G-quadruplex DNA structures. unifi.it This suggests that the constrained, planar geometry of the fused ring system is favorable for specific binding events. X-ray crystallography studies have confirmed that the benzodioxole group can be directly involved in contacts that stabilize adducts with biological macromolecules. unifi.itnih.gov

Introducing fluorine at the 5-position, as in 5-fluorobenzo[d] Current time information in Bangalore, IN.dioxole, adds another layer of control over these interactions. The fluorine atom can alter the quadrupole moment of the aromatic ring, which influences π-π stacking interactions. researchgate.net Depending on the electronic nature of the binding partner (e.g., an electron-rich or electron-poor aromatic ring in a protein active site), the fluorine-modified ring can form more stable complexes. researchgate.net Furthermore, expanding the dioxolane ring or including other atoms like deuterium (B1214612) has been explored to create derivatives with improved properties, highlighting the scaffold's adaptability. nih.gov

Exploration of Substituent Effects on Reactivity and Selectivity in Chemical Transformations

The substituents on the benzo[d] Current time information in Bangalore, IN.dioxole ring play a critical role in dictating the reactivity and regioselectivity of chemical transformations. The parent benzo[d] Current time information in Bangalore, IN.dioxole is an electron-rich system due to the electron-donating effect of the two oxygen atoms, generally directing electrophilic substitution to the positions para and ortho to the ether linkages.

The introduction of a fluorine atom at the 5-position introduces competing electronic effects. The strong inductive withdrawal of fluorine deactivates the ring, while its resonance donation directs incoming electrophiles. For electrophilic aromatic substitution on 5-fluorobenzo[d] Current time information in Bangalore, IN.dioxole, the fluorine atom and the methylenedioxy group work together to direct incoming electrophiles. For example, in the synthesis of 6-fluorobenzo[d] Current time information in Bangalore, IN.dioxole-5-carbaldehyde (an isomer of a derivative of the title compound), a formylation reaction occurs at the position ortho to the fluorine and para to one of the dioxole oxygens, showcasing the directing influence of these groups. mdpi.com

Other substituents dramatically alter reactivity. A bromine atom, for instance, serves as a versatile handle for cross-coupling and nucleophilic substitution reactions. The presence of electron-withdrawing groups like a carbonyl chloride enhances the reactivity of that group toward nucleophilic acyl substitution. The table below summarizes how different substituents on the benzodioxole ring influence reactivity in specific transformations.

Substituent Position Effect on Reactivity Example Transformation Reference
Fluorine5Deactivating (-I) but ortho, para-directing (+R)Electrophilic Aromatic Substitution mdpi.com
Bromine5Enables cross-coupling and nucleophilic substitutionPalladium-catalyzed coupling reactions
Carbonyl Chloride4Activates the carbonyl group for nucleophilic attackAcylation reactions
Hydroxyl5Increases polarity and potential for H-bondingEnhances solubility in polar solvents

Computational and Synthetic Approaches to SAR Elucidation for Fluorinated Systems

Understanding the complex structure-activity relationships (SAR) of fluorinated benzo[d] Current time information in Bangalore, IN.dioxole derivatives requires a combination of synthetic chemistry and computational modeling. nih.gov Synthetic approaches allow for the creation of a library of analogues with systematic modifications, which can then be evaluated.

Synthetic strategies often involve multi-step processes. For instance, the synthesis of fluorinated benzodioxole derivatives can start from a substituted catechol or dihydroxybenzaldehyde, followed by the formation of the dioxole ring using reagents like dibromomethane (B42720). mdpi.com A key reaction is the nucleophilic aromatic substitution to introduce the fluorine atom onto the ring, or the synthesis may start with an already fluorinated precursor. mdpi.commdpi.com One-pot radiosynthesis methods have been developed for creating fluorine-18 (B77423) labeled benzodioxole derivatives for imaging applications, demonstrating sophisticated control over the introduction of the fluorine atom late in the synthetic sequence. mdpi.comresearchgate.net

Future Perspectives in 5 Fluorobenzo D 1 2 Dioxole Research

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of fluorinated aromatic compounds, including 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole, is undergoing a significant transformation towards more sustainable and efficient practices. Traditional methods for introducing fluorine into aromatic rings often rely on harsh reagents and conditions, leading to environmental concerns and safety hazards. The future of synthesizing this and related compounds lies in the adoption of greener chemical processes.

Recent research has highlighted several promising avenues. One such approach is the use of solid-state mechanochemical protocols for aromatic nucleophilic fluorination. These methods can eliminate the need for toxic, high-boiling point solvents, which are not only difficult to remove but also environmentally persistent. alfa-chemistry.comsci-hub.se By conducting reactions under ambient conditions without the requirement for inert atmospheres, these solvent-free or minimal-solvent techniques offer a more energy-efficient and environmentally benign alternative to conventional solution-based fluorination. alfa-chemistry.com

Another area of advancement is the application of ionic liquids as reaction media. Ionic liquids are salts that are liquid at or near room temperature and possess negligible vapor pressure, making them attractive "green" solvents. They have been explored for fluoro-dediazoniation reactions, offering improvements over classical methods like the Balz-Schiemann reaction by simplifying workup procedures and allowing for the recyclability of the solvent. rsc.org

Furthermore, electrochemical synthesis represents a powerful and environmentally friendly strategy. The use of electricity as a "reagent" avoids the need for chemical oxidants, thereby reducing waste. alfa-chemistry.com Electrochemical methods have been successfully applied to the functionalization of 1,3-benzodioxoles, providing a direct and scalable route to novel fluorinated derivatives. alfa-chemistry.com This approach is particularly appealing for its potential to create highly fluorinated orthoesters from 1,3-benzodioxole (B145889) precursors in a simple electrolysis setup. alfa-chemistry.com

The development of novel catalytic systems is also crucial. For instance, the synthesis of 6-Fluorobenzo-1,3-dioxole-5-carbaldehyde, a derivative of the target compound, has been achieved through a multi-step process involving a mixture of dibromomethane (B42720) and potassium carbonate in DMF. researchgate.net Future research will likely focus on refining such catalytic processes to improve yields, reduce reaction times, and utilize more benign catalysts.

Synthetic MethodologyKey AdvantagesRelevant Compound Class
Solid-State MechanochemistrySolvent-free, energy-efficient, rapidN-heteroaryl fluorides
Ionic Liquid MediaRecyclable solvent, simplified workupFluoro-aromatics
Electrochemical SynthesisAvoids chemical oxidants, scalableFluorinated orthoesters from 1,3-benzodioxoles
Novel CatalysisImproved yields and selectivitySubstituted benzodioxoles

Innovative Applications in Material Science and Supramolecular Chemistry

The unique electronic properties conferred by the fluorine atom make 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole and its derivatives promising candidates for applications in material science and supramolecular chemistry. The introduction of fluorine into organic molecules can significantly influence their physical and chemical characteristics, such as dielectric anisotropy, optical anisotropy, and viscosity, which are critical for the performance of advanced materials. rsc.org

In the field of liquid crystals , fluorinated compounds are of particular interest. rsc.org The strategic placement of fluorine atoms can be used to tailor the mesophase morphology and transition temperatures of liquid crystalline materials. rsc.orgbeilstein-journals.org While direct applications of 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole in liquid crystals have yet to be extensively reported, the synthesis of various fluorinated compounds for ferroelectric liquid crystals demonstrates the potential of this chemical class. jst.go.jp The ability to create materials with either positive or negative dielectric anisotropy by controlling the orientation of the C-F bond dipole is a key driver in this area. cymitquimica.com

The realm of organic electronics also presents opportunities for fluorinated benzodioxoles. Fluorinated aromatic compounds are being explored as materials for various electronic devices. alfa-chemistry.com The electronic properties of the benzodioxole moiety, when combined with the electron-withdrawing nature of fluorine, could lead to the development of novel organic semiconductors or components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org

Supramolecular chemistry , which focuses on the non-covalent interactions between molecules, is another promising frontier. The self-assembly of fluorinated aromatic compounds can lead to the formation of highly ordered nanostructures. sci-hub.sepolimi.it The interplay of hydrogen bonding, π–π stacking, and halogen bonding can be harnessed to create complex supramolecular architectures. For instance, the self-assembly of fluorinated discotics has been shown to form helical columnar structures. polimi.it The ability of fluorinated compounds to participate in specific interactions, such as those with electron-deficient cavities, opens up possibilities for the design of novel host-guest systems and functional materials based on molecular recognition. researchgate.net

Application AreaKey Properties Influenced by FluorinationPotential Role of 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole
Liquid CrystalsDielectric anisotropy, mesophase behaviorComponent in novel liquid crystal mixtures
Organic ElectronicsElectronic properties, charge transportBuilding block for organic semiconductors
Supramolecular ChemistrySelf-assembly, molecular recognitionPrecursor for functional supramolecular systems

Integration of Machine Learning and Artificial Intelligence in Fluorinated Compound Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research, and the study of fluorinated compounds like 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole is no exception. These computational tools offer powerful new ways to accelerate the discovery and development of novel molecules and synthetic pathways.

One of the key challenges in working with fluorinated compounds is the difficulty in predicting their physicochemical properties, such as lipophilicity and acidity, which are crucial for applications in areas like drug discovery. jst.go.jpbeilstein-journals.org ML models are being developed to predict these properties with greater accuracy than traditional methods, which often struggle with the unique electronic effects of fluorine. jst.go.jpbeilstein-journals.org By training on specialized datasets of fluorinated molecules, these models can provide valuable insights for the targeted design of new compounds with desired characteristics. jst.go.jpbeilstein-journals.org

Furthermore, ML is being used to predict the outcomes of chemical reactions and even to discover new reactivity. acs.org By analyzing large datasets of known reactions, ML models can learn the underlying principles of chemical reactivity and apply them to new systems. wikipedia.org This could lead to the identification of unexpected and valuable transformations for fluorinated molecules like 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole. The synergy between ML and quantum mechanics (QM) based methods is also proving to be a powerful approach for accurately predicting properties such as NMR chemical shifts, which are essential for characterizing new compounds. rsc.org

AI/ML ApplicationSpecific TaskRelevance to 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole
Property PredictionPredicting logP, pKa, NMR shiftsFacilitating the design of derivatives with specific properties
Synthesis PlanningRetrosynthetic analysis, reaction pathway designIdentifying efficient and novel synthetic routes
Reaction DiscoveryPredicting reaction outcomes, identifying new transformationsUncovering new chemical reactivity for the compound
Drug DiscoveryVirtual screening, lead optimizationDesigning bioactive derivatives for therapeutic applications

Exploration of Novel Reactivity and Transformation Pathways

The exploration of novel reactivity and transformation pathways for 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole is crucial for expanding its utility and understanding its fundamental chemical behavior. The presence of both a fluorinated aromatic ring and a dioxole moiety provides multiple sites for chemical modification, opening the door to a wide range of potential reactions.

One of the most intriguing areas of new reactivity is in the field of biotransformation . Recent studies have shown that certain microorganisms are capable of metabolizing highly fluorinated compounds. For example, Pseudomonas putida F1 has been shown to catalyze the defluorination of 2,2-difluoro-1,3-benzodioxole (B44384) at a remarkably high rate. The enzymatic machinery of this bacterium, particularly toluene (B28343) dioxygenase, can initiate a cascade of reactions that ultimately leads to the cleavage of the C-F bonds. This discovery not only has implications for the bioremediation of fluorinated pollutants but also suggests the potential for using enzymatic or chemo-enzymatic methods to achieve selective transformations of fluorinated benzodioxoles that are difficult to accomplish through traditional chemical synthesis.

The development of new catalytic methods continues to be a major driver of innovation in organic chemistry. Transition-metal-catalyzed reactions have become powerful tools for the formation of C-F bonds and for the functionalization of fluorinated aromatic compounds. Future research will likely focus on developing new catalysts that can selectively activate and transform the 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole scaffold. This could include methods for C-H activation, allowing for the direct introduction of new functional groups onto the aromatic ring, or novel cross-coupling reactions that utilize the fluorine atom as a leaving group.

The synthesis of radiolabeled derivatives of fluorinated benzodioxoles for applications in positron emission tomography (PET) imaging is another area where novel reactivity is being explored. The development of a one-pot radiosynthesis of a complex molecule containing a 6-[¹⁸F]fluorobenzo[d] jst.go.jptandfonline.comdioxol-5-yl moiety highlights the sophisticated chemical transformations that can be achieved with this scaffold. These multi-step sequences often involve the in-situ generation of reactive intermediates and require precise control over reaction conditions.

Finally, the unique electronic nature of the fluorinated benzodioxole ring may lead to unexpected reactivity in various chemical processes. The interplay between the electron-donating dioxole group and the electron-withdrawing fluorine atom can influence the regioselectivity and reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. A deeper understanding of these electronic effects will be key to unlocking the full synthetic potential of 5-Fluorobenzo[d] jst.go.jptandfonline.comdioxole and its derivatives.

Area of ExplorationKey TransformationSignificance
BiotransformationEnzymatic defluorinationPotential for green chemistry and bioremediation
CatalysisC-H activation, cross-couplingEfficient and selective functionalization
RadiochemistryMulti-step radiosynthesisDevelopment of PET imaging agents
Fundamental ReactivityExploring electronic effectsUnlocking new synthetic pathways

Q & A

Q. What are the primary synthetic routes for 5-fluorobenzo[d][1,3]dioxole derivatives, and how are reaction conditions optimized?

The synthesis of fluorinated benzo[d][1,3]dioxole derivatives typically involves halogenation or functional group substitution. For example, chloromethylation of benzo[d][1,3]dioxole precursors using formaldehyde and HCl in the presence of a Lewis acid catalyst can introduce reactive groups like chloromethyl, which are later fluorinated . Optimization focuses on solvent polarity (e.g., DMF or DMSO), temperature control (elevated for substitution reactions), and catalyst selection to maximize yield and purity. NMR and IR spectroscopy are critical for tracking functional group transformations during synthesis .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Structural confirmation relies on spectral characterization:

  • 1^1H/13^13C NMR : Identifies aromatic proton environments and substituent effects (e.g., fluorine-induced deshielding).
  • Mass Spectrometry (MS) : Validates molecular weight and isotopic patterns (e.g., bromine/chlorine adducts).
  • IR Spectroscopy : Detects characteristic vibrations (e.g., C-F stretches at 1100–1250 cm1^{-1}).
    For example, derivatives like 5-(bromomethyl)benzo[d][1,3]dioxole show distinct 1^1H NMR signals for bromomethyl protons (~4.5 ppm) and aromatic splitting patterns .

Q. What safety protocols are essential when handling fluorinated benzo[d][1,3]dioxole intermediates?

Fluorinated compounds often require anhydrous conditions and inert atmospheres due to moisture sensitivity. Toxic byproducts (e.g., HF) may form during reactions, necessitating fume hoods and proper waste disposal. Stability studies under varying pH, temperature, and light exposure are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can contradictory biological activity data for fluorinated benzo[d][1,3]dioxole derivatives be resolved?

Contradictions in bioactivity (e.g., anticonvulsant vs. cytotoxic effects) may arise from:

  • Structural isomerism : Subtle differences in substituent positioning (e.g., 2,2-difluoro vs. 5-fluoro derivatives) alter target binding.
  • Assay variability : Standardize in vitro models (e.g., neuronal cell lines for anticonvulsant studies) and validate with dose-response curves.
    Cross-referencing spectral data with biological assays (e.g., IC50_{50} values) helps correlate structure-activity relationships .

Q. What strategies mitigate challenges in scaling fluorinated benzo[d][1,3]dioxole synthesis to industrial levels?

Industrial-scale synthesis faces hurdles like reagent toxicity (e.g., antimony trifluoride) and cost. Recent advances include:

  • Catalyst alternatives : Replace SbF3_3 with safer fluorinating agents (e.g., KF in ionic liquids).
  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., Friedel-Crafts alkylation).
    Process optimization using AI-powered retrosynthesis tools (e.g., Reaxys/Pistachio databases) predicts feasible routes with minimal waste .

Q. How do fluorine substituents influence the electronic properties of benzo[d][1,3]dioxole in drug design?

Fluorine’s electronegativity alters electron density in the aromatic ring, affecting:

  • Lipophilicity : Enhances membrane permeability (logP optimization).
  • Metabolic stability : Reduces CYP450-mediated oxidation.
    Computational studies (e.g., DFT calculations) model charge distribution, while Hammett constants quantify substituent effects on reactivity .

Q. What methodologies address low yields in nucleophilic substitution reactions of this compound derivatives?

Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:

  • Microwave-assisted synthesis : Accelerates reaction kinetics for sluggish substitutions.
  • Phase-transfer catalysts : Facilitate nucleophile access in biphasic systems.
    For example, substituting chloromethyl groups with amines using NaN3_3 in DMF at 80°C improves efficiency .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.